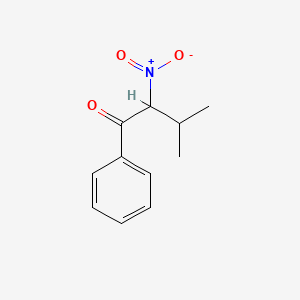
4',5,7-Trihydroxy-6'-methoxyflavanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’,5,7-Trihydroxy-6’-methoxyflavanone typically involves the use of flavanone precursors. One common method includes the methylation of naringenin, a naturally occurring flavonoid, using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions . The reaction is usually carried out in an organic solvent like acetone or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of 4’,5,7-Trihydroxy-6’-methoxyflavanone may involve the extraction of naringenin from plant sources followed by chemical modification. The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield .
化学反应分析
Types of Reactions
4’,5,7-Trihydroxy-6’-methoxyflavanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavonoids.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted flavonoid derivatives, which can have different biological activities and properties .
科学研究应用
4’,5,7-Trihydroxy-6’-methoxyflavanone has a wide range of scientific research applications:
作用机制
The mechanism of action of 4’,5,7-Trihydroxy-6’-methoxyflavanone involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of nitric oxide (NO) by suppressing the activity of nitric oxide synthase (NOS), thereby reducing inflammation.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Molecular Targets: Key molecular targets include enzymes like NOS and pathways involved in oxidative stress and inflammation.
相似化合物的比较
4’,5,7-Trihydroxy-6’-methoxyflavanone can be compared with other similar flavonoid compounds:
5,7,4’-Trihydroxy-6-methoxyflavanone: Similar in structure but differs in the position of the methoxy group.
5,6,7-Trihydroxy-4’-methoxyflavone: Another flavonoid with a different substitution pattern.
4’,5,7-Trihydroxy-3’-methoxyflavone:
These compounds share similar biological activities but differ in their specific effects and applications due to variations in their chemical structures.
属性
CAS 编号 |
57462-21-2 |
|---|---|
分子式 |
C16H14O6 |
分子量 |
302.28 g/mol |
IUPAC 名称 |
(2S)-5,7-dihydroxy-2-(4-hydroxy-2-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-13-5-8(17)2-3-10(13)14-7-12(20)16-11(19)4-9(18)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |
InChI 键 |
XDXBNQWQTQVHGF-AWEZNQCLSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)O)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)



![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)




![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)

![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)


